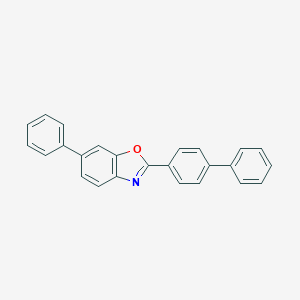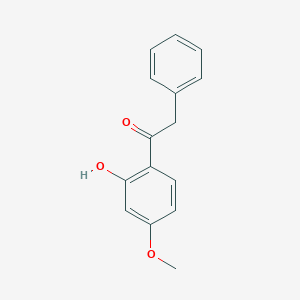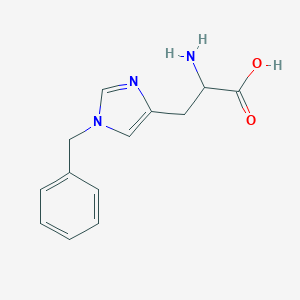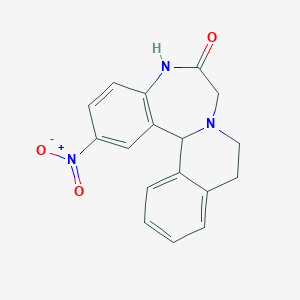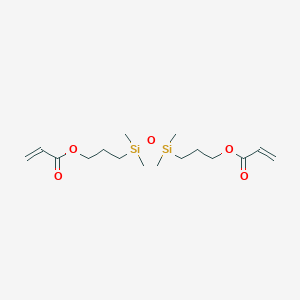
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate, also known as TMDS-DPDA, is a type of organic compound with a chemical formula of C18H30O4Si2. It is a colorless liquid that is commonly used in the field of polymer science due to its unique physical and chemical properties.
Wirkmechanismus
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate acts as a crosslinking agent by reacting with the functional groups of the polymer chains, such as hydroxyl and carboxyl groups. The reaction between (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate and the polymer chains forms a three-dimensional network structure, which enhances the mechanical and thermal properties of the polymer. As a photoinitiator, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate undergoes a photochemical reaction upon exposure to UV light, which initiates the polymerization reaction of the photopolymerizable materials.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate. However, it is considered to be a low toxicity compound and is not expected to have significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has several advantages for lab experiments. It is a highly efficient crosslinking agent that can enhance the mechanical and thermal properties of polymers. Additionally, it has excellent adhesion properties, making it a suitable coating material. However, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has some limitations. It is sensitive to moisture and requires careful handling to avoid hydrolysis. Furthermore, its high reactivity can make it challenging to control the crosslinking reaction.
Zukünftige Richtungen
There are several future directions for the research and development of (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate. One potential direction is to investigate its use as a crosslinking agent for the synthesis of biodegradable polymers. Additionally, its use as a photoinitiator for the synthesis of 3D printing materials could be explored. Furthermore, the development of new synthesis methods for (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate could lead to improved efficiency and lower costs. Overall, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has significant potential for further research and development in the field of polymer science.
Synthesemethoden
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate can be synthesized through a two-step process. The first step involves the reaction of tetramethyldisiloxane with acryloyl chloride to form (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropanoate. The second step involves the reaction of (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropanoate with acryloyl chloride in the presence of a base to form (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate. This synthesis method has been well-established and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has various scientific research applications, especially in the field of polymer science. It is commonly used as a crosslinking agent for the synthesis of various polymers, such as polyurethane, polyester, and epoxy resins. (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate can also be used as a photoinitiator in the synthesis of photopolymerizable materials. Furthermore, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate can be used as a coating material due to its excellent adhesion properties.
Eigenschaften
CAS-Nummer |
17898-71-4 |
|---|---|
Produktname |
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate |
Molekularformel |
C16H30O5Si2 |
Molekulargewicht |
358.58 g/mol |
IUPAC-Name |
3-[[dimethyl(3-prop-2-enoyloxypropyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate |
InChI |
InChI=1S/C16H30O5Si2/c1-7-15(17)19-11-9-13-22(3,4)21-23(5,6)14-10-12-20-16(18)8-2/h7-8H,1-2,9-14H2,3-6H3 |
InChI-Schlüssel |
AMZNFNXOVYDPBW-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)CCCOC(=O)C=C |
Kanonische SMILES |
C[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)CCCOC(=O)C=C |
Andere CAS-Nummern |
17898-71-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



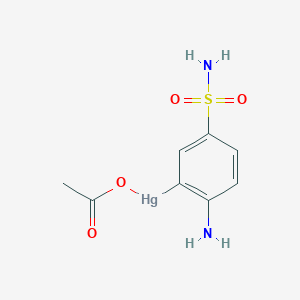
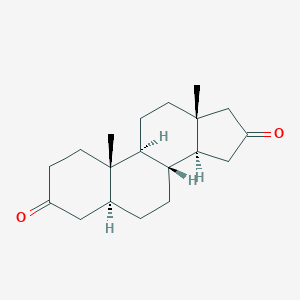
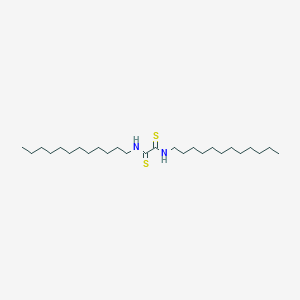
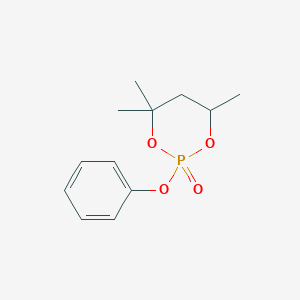
![lithium [2H4]tetrahydroborate(1-)](/img/structure/B94910.png)


